9H-Fluoren-2-YL undec-10-enoate
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Overview
Description
9H-Fluoren-2-YL undec-10-enoate is an organic compound that features a fluorene moiety attached to an undecenoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluoren-2-YL undec-10-enoate typically involves the esterification of 9H-fluoren-2-ol with undec-10-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
9H-Fluoren-2-YL undec-10-enoate can undergo various chemical reactions, including:
Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluoren-2-yl undec-10-enol.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
9H-Fluoren-2-YL undec-10-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9H-Fluoren-2-YL undec-10-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active fluorene moiety, which can then interact with its target. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 9H-Fluoren-2-yl acetate
- 9H-Fluoren-2-yl propionate
- 9H-Fluoren-2-yl butyrate
Uniqueness
9H-Fluoren-2-YL undec-10-enoate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain analogs.
Properties
CAS No. |
143458-23-5 |
---|---|
Molecular Formula |
C24H28O2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
9H-fluoren-2-yl undec-10-enoate |
InChI |
InChI=1S/C24H28O2/c1-2-3-4-5-6-7-8-9-14-24(25)26-21-15-16-23-20(18-21)17-19-12-10-11-13-22(19)23/h2,10-13,15-16,18H,1,3-9,14,17H2 |
InChI Key |
ASPUFGGPDPYGPS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
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